Tetramethylphosphonium iodide

electrochemistry ionic liquids phase-transfer catalysis

Tetramethylphosphonium iodide (CAS 993-11-3) delivers quantifiably superior performance versus ammonium analogs—its higher lipophilicity drives efficient phase-transfer catalysis in nucleophilic substitutions and alkylations, while its robust thermal stability (mp 312–322 °C) enables demanding ionic liquid and electrolyte applications. The crystalline solid's distinct hexagonal crystal system supports advanced solid-state and crystal engineering research. Choose this specific phosphonium salt for reproducible, optimized outcomes in biphasic reactions and materials synthesis. Available in ≥98% purity; inquire for bulk pricing and global shipping.

Molecular Formula C4H12IP
Molecular Weight 218.02 g/mol
CAS No. 993-11-3
Cat. No. B1212395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylphosphonium iodide
CAS993-11-3
SynonymsP(CH3)4SbCl6
tetramethylphosphonium
tetramethylphosphonium hexachloroantimonate
Molecular FormulaC4H12IP
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC[P+](C)(C)C.[I-]
InChIInChI=1S/C4H12P.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
InChIKeyTVVPMLFGPYQGTG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylphosphonium iodide CAS 993-11-3: Core Properties and Procurement Considerations


Tetramethylphosphonium iodide (CAS 993-11-3) is a quaternary phosphonium salt with the molecular formula C4H12IP, featuring a central phosphorus atom bonded to four methyl groups and a single iodide counterion [1]. It is a white crystalline solid with a melting point of 312-322 °C and exhibits sensitivity to light and moisture . This compound is primarily utilized as a phase-transfer catalyst, a precursor for ionic liquids, and a synthetic building block in organic and materials chemistry [2].

Why Tetramethylphosphonium Iodide Cannot Be Readily Substituted with Other Phosphonium or Ammonium Salts


Substituting tetramethylphosphonium iodide with a seemingly analogous quaternary salt, such as tetramethylammonium iodide or a longer-chain tetraalkylphosphonium iodide, can lead to significant and quantifiable differences in reaction outcomes. This is due to fundamental variations in physicochemical properties including aqueous dissociation behavior [1], lipophilicity [2], and thermal stability [3]. These properties directly impact its performance in phase-transfer catalysis, its behavior as an electrolyte, and its stability under reaction conditions, making the choice of this specific compound critical for reproducible and optimized results in research and industrial processes.

Tetramethylphosphonium Iodide vs. Alternatives: A Quantitative Evidence Guide for Procurement


Aqueous Dissociation Constant: Comparison with Tetraphenylphosphonium Iodide

Tetramethylphosphonium iodide exhibits a lower dissociation constant in aqueous solution compared to tetraphenylphosphonium iodide. This indicates it is a weaker electrolyte, a property that can be advantageous in specific applications requiring controlled ion availability. [1]

electrochemistry ionic liquids phase-transfer catalysis

Lipophilicity: Contrasting LogP Values with Tetramethylammonium Iodide

The tetramethylphosphonium cation is more lipophilic than its ammonium analog, the tetramethylammonium cation. This is reflected in the calculated LogP of -1.4728 for the tetramethylphosphonium cation, which is significantly higher (less negative) than typical values for similar ammonium salts, indicating greater solubility in organic phases. [1]

phase-transfer catalysis organic synthesis solvent extraction

Thermal Stability: Melting Point and Decomposition Onset vs. Tetrabutylphosphonium Iodide

Tetramethylphosphonium iodide demonstrates superior thermal stability compared to its longer-chain homolog, tetrabutylphosphonium iodide. Its high melting point (312-322 °C) and reported decomposition onset above 300 °C [1] indicate robust thermal characteristics, whereas tetrabutylphosphonium iodide melts at a much lower 98-100 °C [2].

ionic liquids electrolytes high-temperature applications

Crystallographic Distinction: Hexagonal vs. Tetragonal Lattice Compared to Tetramethylammonium Iodide

Tetramethylphosphonium salts, including the iodide, tend to crystallize in a hexagonal crystal system. This is a key structural difference from tetramethylammonium salts, which often adopt tetragonal lattices. [1]

crystallography materials science solid-state chemistry

Optimal Application Scenarios for Tetramethylphosphonium Iodide Based on Verified Evidence


Phase-Transfer Catalysis in Biphasic Organic Synthesis

Its established role as an effective phase-transfer catalyst [1] is directly supported by its higher lipophilicity compared to ammonium analogs [2]. This makes it a strong candidate for accelerating reactions between immiscible aqueous and organic phases, such as nucleophilic substitutions and alkylations, where efficient shuttling of the iodide anion is required.

Precursor for the Synthesis of Tailored Ionic Liquids

The compound's function as a precursor for ionic liquids [1] is enabled by its ionic nature and the ability to exchange the iodide anion for other desired anions (e.g., PF6-, BF4-). This allows for the creation of task-specific ionic liquids with tunable properties, leveraging the robust thermal stability of the tetramethylphosphonium cation for applications in high-temperature electrolytes or green solvents.

Solid-State and Materials Chemistry Research

The high melting point (312-322 °C) and distinct hexagonal crystal system of the phosphonium salt [2] make it a valuable building block or model compound in solid-state chemistry. Researchers investigating crystal engineering or the synthesis of novel hybrid materials can exploit these properties to achieve specific structural motifs that differ from those formed by analogous ammonium salts.

Electrochemical Studies Requiring Controlled Electrolyte Strength

The well-characterized aqueous conductivity and dissociation behavior of tetramethylphosphonium iodide [3] make it a useful model electrolyte for fundamental electrochemical studies. Its lower dissociation constant compared to tetraphenylphosphonium iodide provides a tool for investigating ion-pairing effects and electrolyte performance in systems where strong dissociation is not desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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